molecular formula C13H10N4O B8810603 N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide

N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide

Cat. No.: B8810603
M. Wt: 238.24 g/mol
InChI Key: HRGOZHCVIKORDV-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide is a compound that features a benzimidazole moiety fused with a pyridine ring and a carboxamide group. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The incorporation of a pyridine ring and a carboxamide group further enhances the compound’s potential for various applications in medicinal chemistry and other scientific fields.

Preparation Methods

The synthesis of N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide typically involves the condensation of o-phenylenediamine with pyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions, often using formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.

Properties

Molecular Formula

C13H10N4O

Molecular Weight

238.24 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C13H10N4O/c18-12(9-4-3-7-14-8-9)17-13-15-10-5-1-2-6-11(10)16-13/h1-8H,(H2,15,16,17,18)

InChI Key

HRGOZHCVIKORDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.7 G. of 2-pyrazinecarboxylic acid is suspended in 20 ml. of dry tetrahydrofuran and 6.3 g. of trifluoroacetic anhydride is added thereto. To the resulting solution, at 20°-25°C., there is added 8.5 ml. of triethylamine and 4 g. of 2-aminobenzimidazole (II) and the thus-obtained reaction mixture is stirred at 20°-25°C. for about 5hours. 200 Ml. of water is then added, followed by filtration and the residue is recrystallized from aqueous acetic acid to yield 2-(2-pyrazinylcarbonylamino)-benzimidazole [(III), R = 2-pyrazinyl].
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